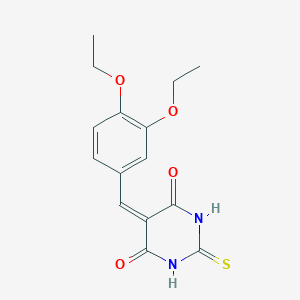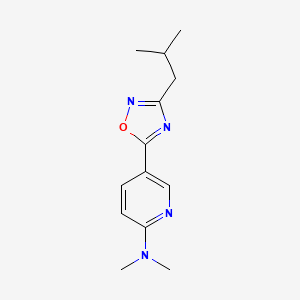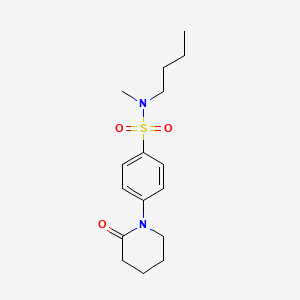![molecular formula C22H15F3N2O2S B4989568 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4989568.png)
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, also known as THIQ, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies and has been used in a range of applications, including cancer research and drug development. In
作用機序
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide acts as an allosteric modulator of the cannabinoid receptor type 1 (CB1 receptor). It binds to a site on the CB1 receptor that is distinct from the site that binds to endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This compound enhances the binding of endogenous cannabinoids to the CB1 receptor and increases the potency of their effects. This compound also has direct effects on the CB1 receptor, which may contribute to its overall effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with reward and addiction. This compound has also been shown to reduce anxiety and depression-like behaviors in animal models. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. This compound is also highly selective for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, this compound has not been extensively studied in humans, which limits its potential clinical applications.
将来の方向性
There are several future directions for research on 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of novel compounds based on the this compound scaffold with improved pharmacological properties. Another area of research is the study of the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, more research is needed to understand the potential therapeutic applications of this compound in various diseases and disorders.
合成法
The synthesis of 2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 2-thienyl isocyanate with 3-(trifluoromethyl)aniline in the presence of a base, followed by the reaction of the resulting intermediate with indole-3-carboxaldehyde. The final product is obtained after purification using column chromatography.
科学的研究の応用
2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has been used in various scientific research studies, including cancer research, drug development, and neuroscience research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug development, this compound has been used as a scaffold for the design of novel compounds with potential therapeutic applications. In neuroscience research, this compound has been used to study the role of the endocannabinoid system in addiction and reward.
特性
IUPAC Name |
2-[3-(thiophene-2-carbonyl)indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F3N2O2S/c23-22(24,25)14-5-3-6-15(11-14)26-20(28)13-27-12-17(16-7-1-2-8-18(16)27)21(29)19-9-4-10-30-19/h1-12H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSIUPSBVJBSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)

![N-[(butylamino)carbonyl]-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzenesulfonamide](/img/structure/B4989511.png)

![2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)
![5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4989535.png)
![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-iodobenzamide](/img/structure/B4989555.png)

![5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B4989562.png)